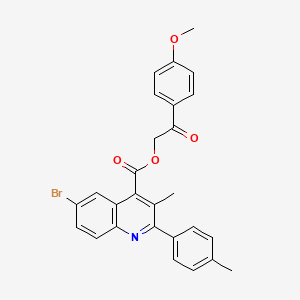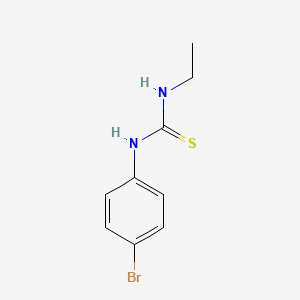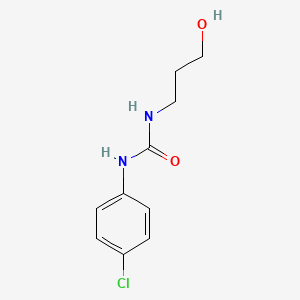![molecular formula C16H13FN4OS B12043345 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12043345.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide: , also known by its chemical formula C17H15FN4O2S , is a fascinating compound with potential applications in various fields. Let’s explore its synthesis, reactions, and scientific significance.
Méthodes De Préparation
Synthetic Routes
The synthetic route for this compound involves the condensation of 1H-benzimidazole-2-thiol with 3-fluorobenzaldehyde followed by hydrazinolysis. The reaction proceeds as follows:
-
Condensation Step:
- The reaction typically occurs in a suitable solvent (e.g., ethanol or DMF) at an elevated temperature.
- The product is then isolated and purified.
1H-benzimidazole-2-thiol: reacts with to form the desired hydrazone intermediate.
-
Hydrazinolysis Step:
- The hydrazone intermediate is treated with hydrazine hydrate to yield the final compound.
- The reaction conditions are optimized to ensure high yield and purity.
Industrial Production Methods
While industrial-scale production details are proprietary, the compound can be synthesized using similar principles on a larger scale.
Analyse Des Réactions Chimiques
Reactivity
Oxidation: The compound may undergo oxidation reactions under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions at the aromatic ring or other sites are possible.
Common Reagents and Conditions
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Substitution: Various halogenating agents (e.g., , , or ).
Major Products
- Oxidation may yield sulfone derivatives .
- Reduction could lead to amine derivatives .
- Substitution reactions may produce halogenated compounds .
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Studied for antitumor or antimicrobial properties.
Industry: May find applications in materials science or catalysis.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparaison Avec Des Composés Similaires
While no direct analogs exist, compounds with similar functional groups or scaffolds include:
2-(1-ethyl-1H-benzimidazol-2-ylsulfanyl)-acetic acid (4-Cl-benzylidene)-hydrazide: .
Bis-(1H-benzimidazol-2-yl)-methanone: , which serves as a fluorescent probe for detecting phosgene .
Propriétés
Formule moléculaire |
C16H13FN4OS |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13FN4OS/c17-12-5-3-4-11(8-12)9-18-21-15(22)10-23-16-19-13-6-1-2-7-14(13)20-16/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+ |
Clé InChI |
XKBUWRODOQCXNY-GIJQJNRQSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC(=CC=C3)F |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043281.png)


![3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12043305.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043317.png)
![{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12043322.png)
![4-Chloro-2-[2-(2-fluoro-phenyl)-pyrrolidin-1-yl]-pyrimidine](/img/structure/B12043327.png)



![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12043337.png)
